![molecular formula C9H7ClF3NO3S B3072745 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016875-95-8](/img/structure/B3072745.png)
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
Overview
Description
“3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1016875-95-8 . It has a molecular weight of 301.67 . The IUPAC name for this compound is 3-{[(2,2,2-trifluoroethyl)amino]carbonyl}benzenesulfonyl chloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.67 . It’s a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the data I retrieved.Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis due to its unique structure and properties . It can act as a building block for the synthesis of various complex molecules. The trifluoroethyl group can introduce fluorine atoms into the synthesized molecules, which can significantly alter their properties .
Electrolyte Additives
The trifluoroethyl group has been used in the development of electrolyte additives . These additives can help to address surface destabilization issues of lithium transition metal ™-oxide cathodes that occur as they are charged to high voltages .
Flame Retardants
Trifluoroethyl compounds have been used as flame retardants . They can reduce the flammability of materials, such as the electrolyte of lithium-ion batteries .
Analytical Chemistry
Trifluoroethyl compounds can be used in analytical chemistry . For example, they can be used to determine aldehydes and acetone simultaneously in water .
Material Science
In material science, this compound can be used to modify the properties of materials . For example, it can be used to improve the stability of lithium transition metal ™-oxide cathodes .
Safety and Hazards
This compound is considered hazardous . It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound also has specific hazard statements: H302 and H314 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(2,2,2-trifluoroethylcarbamoyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSAZEXBOHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride | |
CAS RN |
1016875-95-8 | |
Record name | 3-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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